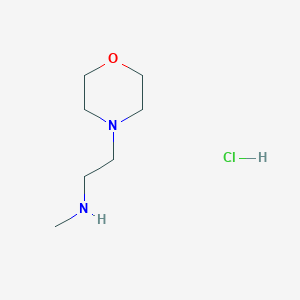

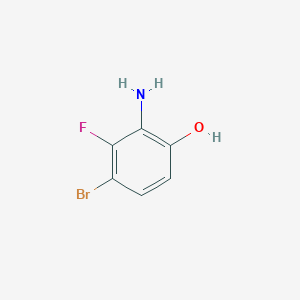

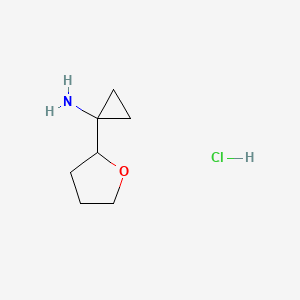

![molecular formula C10H13IN2S B1405204 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 175920-96-4](/img/structure/B1405204.png)

3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

説明

科学的研究の応用

Theoretical Investigations and Molecular Properties:

- Miar et al. (2021) conducted theoretical investigations on the HOMO-LUMO gap and global reactivity descriptors of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, exploring solvent and substituent effects. The study provides insights into the stability, electron density, chemical thermodynamics, and energetic properties of these compounds (Miar, Pourshamsian, Shiroudi, Oliaey, & Hatamjafari, 2021).

Antimicrobial Activity:

- Hussein and Azeez (2013) synthesized thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, which showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).

Cycloaddition and Cyclocondensation Reactions:

- Sokolov et al. (2012) studied the behavior of methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate in cycloaddition and cyclocondensation reactions, leading to the formation of various heterocyclic compounds (Sokolov, Aksinenko, Epishina, & Goreva, 2012).

Antitumor Activity:

- Zhao et al. (2010) synthesized glycosyl thiazol-2-imines and evaluated their antitumor activity, finding certain derivatives to be active against various carcinoma cell lines (Zhao, Shen, Zheng, Zhang, & Zhang, 2010).

Synthesis of Novel Derivatives:

- Zhou et al. (2008) developed a novel synthetic approach for thiazol-2(3H)-imine-linked glycoconjugates, demonstrating advantages in terms of procedure simplicity and yield (Zhou, Guan, Shen, Wang, Liu, Zhang, & Li, 2008).

One-pot Synthesis Processes:

- El-Sawah et al. (2020) achieved a facile one-pot synthesis of thiazol-2(3H)-imine derivatives, proposing a method that does not require techniques such as extraction and chromatography (El-Sawah, Loksha, Elrazaz, Abboud, Webster, & Abouzid, 2020).

Biological Applications and Structural Analysis:

- Murata et al. (2021) explored the synthesis of dibenzo[d,f][1,3]oxazepine derivatives from amino-hydroxybiphenyl and isothiocyanates, highlighting their potential as biologically active substances (Murata, Izawa, Koyanagi, Hayashi, Hyodo, Matsumura, Yamaguchi, & Yasuike, 2021).

Gas-phase Reactions and Novel Synthesis Approaches:

- Colebourne, Foster, and Robson (1967) studied the gas-phase reactions of sulfur with amines and derivatives, including imines, to produce various thiazoles (Colebourne, Foster, & Robson, 1967).

Development of New Synthesis Routes:

- Miar et al. (2020) presented a novel approach to synthesize 3-Aryl benzo[d]thiazole-2(3H)-imines, illustrating the potential for diverse synthesis of these derivatives (Miar, Pourshamsian, Shiroudi, Hatamjafari, & Oliaey, 2020).

Applications in Drug Development and Neurodegenerative Diseases:

- A study by Murru et al. (2008) on the one-pot synthesis of thiazol-2-imines discussed their application in the construction of pifithrin analogues, which have implications in drug development for neurodegenerative diseases (Murru, Singh, Kavala, & Patel, 2008).

作用機序

Target of Action

Similar compounds, such as benzo[d]thiazol derivatives, have been shown to have potential antidepressant and anticonvulsant effects . They may interact with receptors or enzymes involved in these neurological processes.

Mode of Action

It’s suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased levels can alleviate symptoms of depression.

Biochemical Pathways

Based on the potential antidepressant and anticonvulsant effects of similar compounds , it can be inferred that this compound might influence the serotonergic and noradrenergic systems. These systems are involved in mood regulation and seizure control, respectively.

Pharmacokinetics

None of the synthesized compounds related to this class violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects . This suggests that 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide might have similar effects at the molecular and cellular levels.

特性

IUPAC Name |

3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S.HI/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMLYDRAGOJTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC1=N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

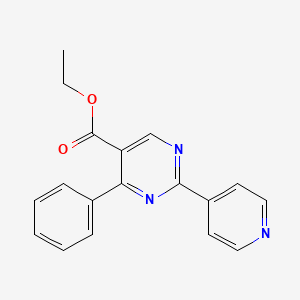

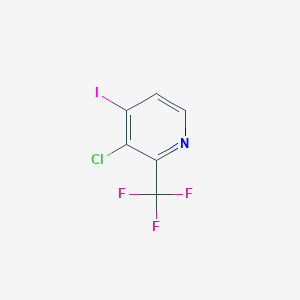

![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)

![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)